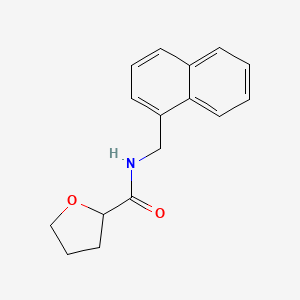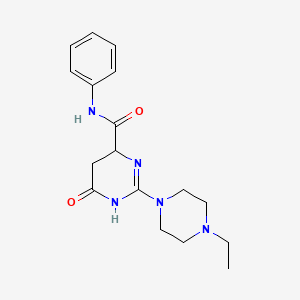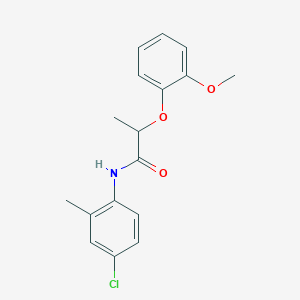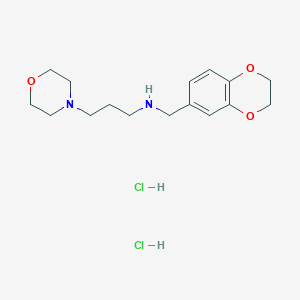![molecular formula C25H22N2O3 B4425613 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one](/img/structure/B4425613.png)
2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one
Descripción general
Descripción
2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one is a synthetic compound that is widely used in scientific research. It is a member of the benzochromene family of compounds and has been shown to have a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the activity of various signaling pathways, which ultimately results in the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and suppress bacterial growth. It also exhibits anxiolytic and antidepressant effects, as well as improving cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one in lab experiments are its diverse biological activities and its synthetic accessibility. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for research on 2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one. One possible direction is the development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections. Another direction is the investigation of the compound's potential use in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with diverse biological activities. Its synthesis method is well established, and it has been extensively studied for its scientific research application. The compound's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. The compound has many advantages for lab experiments, but also has some limitations. There are many future directions for research on this compound, including the development of new drugs and the investigation of its potential use in the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
2-[(4-benzyl-1-piperazinyl)carbonyl]-3H-benzo[f]chromen-3-one has been extensively studied for its biological activities. It has been shown to have anticancer, antiviral, and antibacterial properties. It also exhibits activity against various neurological and psychiatric disorders. The compound has been used in the development of new drugs for the treatment of these diseases.
Propiedades
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-24(27-14-12-26(13-15-27)17-18-6-2-1-3-7-18)22-16-21-20-9-5-4-8-19(20)10-11-23(21)30-25(22)29/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTBXKZNDHYOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B4425531.png)


![N-(2-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4425537.png)
![2-(ethylthio)-6,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425552.png)
![3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4425557.png)
![1-({4-[(2-methylpyridin-3-yl)oxy]piperidin-4-yl}carbonyl)azetidin-3-amine](/img/structure/B4425564.png)
![6,6-dimethyl-2-(methylthio)-9-(2-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425567.png)


![2-amino-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4425606.png)
![N-(tetrahydro-2-furanylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425621.png)
![N-(bicyclo[2.2.1]hept-2-ylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4425627.png)
